N-[N'-(5-Methyl-3-phenyl-isoxazole-4-carbonyl)-hydrazinocarbothioyl]-4-propoxy-benzamide
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Overview
Description
N~1~-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-4-PROPOXYBENZAMIDE is a complex organic compound that features an isoxazole ring, a hydrazine group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-4-PROPOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of nitrile oxides with alkynes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N~1~-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-4-PROPOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazole derivatives.
Reduction: The hydrazine group can be reduced to form amine derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .
Major Products
Scientific Research Applications
N~1~-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-4-PROPOXYBENZAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N1-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-4-PROPOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity and modulating receptor function . The hydrazine group can form covalent bonds with active site residues, further enhancing its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
- (5-methyl-3-phenyl-4-isoxazolyl)methylamine
- Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-
Uniqueness
N~1~-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-4-PROPOXYBENZAMIDE is unique due to its combination of an isoxazole ring, hydrazine group, and benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H22N4O4S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]carbamothioyl]-4-propoxybenzamide |
InChI |
InChI=1S/C22H22N4O4S/c1-3-13-29-17-11-9-16(10-12-17)20(27)23-22(31)25-24-21(28)18-14(2)30-26-19(18)15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H,24,28)(H2,23,25,27,31) |
InChI Key |
KOPBROFJXFNMAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Origin of Product |
United States |
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